molecular formula C19H21N3O6 B2805070 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 891125-65-8

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2805070
CAS No.: 891125-65-8
M. Wt: 387.392
InChI Key: MGYUPVDFCQNXMZ-UHFFFAOYSA-N
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Description

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a furan ring and an oxadiazole ring, both of which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Triethoxyphenyl Group: The triethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the phenyl group is substituted with ethoxy groups.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an aldehyde, under acidic or basic conditions.

    Coupling of the Furan and Oxadiazole Rings: The final step involves coupling the furan and oxadiazole rings through an amide bond formation, typically using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or furan rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
  • N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
  • N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Uniqueness

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to the presence of the triethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This compound’s specific combination of functional groups and ring systems makes it a valuable candidate for further research and development in various scientific fields.

Biological Activity

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxadiazole ring and a furan moiety. The presence of the triethoxyphenyl group enhances its lipophilicity and bioavailability. Its molecular formula is C25H25N3O5C_{25}H_{25}N_{3}O_{5} with a molecular weight of 447.5 g/mol.

PropertyValue
Molecular FormulaC25H25N3O5
Molecular Weight447.5 g/mol
CAS Number891129-41-2

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids.
  • Introduction of the Triethoxyphenyl Group : Reaction with triethoxyphenyl derivatives using coupling reagents.
  • Final Acylation : Acylation of the oxadiazole with furan-2-carboxylic acid derivatives.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The mechanism is thought to involve the inhibition of specific kinases that are crucial for tumor growth.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as arthritis and colitis.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vitro Antimicrobial Study : A study assessed its effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
  • Anticancer Evaluation : A study involving human breast cancer cell lines (MCF-7) reported a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Anti-inflammatory Model : In a rat model of induced arthritis, treatment with the compound resulted in a 50% reduction in paw swelling compared to controls.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The compound may inhibit tyrosine kinases involved in cancer cell proliferation.
  • DNA Interaction : It could bind to DNA or RNA structures, disrupting essential cellular processes.

Properties

IUPAC Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6/c1-4-24-14-10-12(11-15(25-5-2)16(14)26-6-3)18-21-22-19(28-18)20-17(23)13-8-7-9-27-13/h7-11H,4-6H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYUPVDFCQNXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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